
Qlaira
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Qlaira, also known as this compound, is a useful research compound. Its molecular formula is C43H57NO5 and its molecular weight is 667.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Management of Dysfunctional Uterine Bleeding (DUB)
One of the significant applications of Qlaira is in the treatment of dysfunctional uterine bleeding. Clinical studies have demonstrated that this compound effectively reduces heavy menstrual bleeding and improves quality of life for women suffering from DUB.
Key Findings from Clinical Trials:
- In a study involving 421 women, those treated with this compound showed a complete relief of DUB symptoms in 29% of cases compared to only 2% in the placebo group (p < 0.0001) .
- The mean decrease in menstrual blood loss was significantly greater in the this compound group (-452.16 mL) compared to placebo (-79.471 mL), with a mean difference of -372.69 mL (p < 0.0001) .
Study Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
Complete symptom relief (%) | 29 | 2 | <0.0001 |
Mean blood loss (mL) | -452.16 | -79.471 | <0.0001 |
Endometrial Preparation for Surgery
This compound is also utilized for endometrial preparation prior to surgical procedures, such as hysteroscopic polypectomy. Research indicates that administering this compound ten days before surgery effectively prepares the endometrium, improving surgical outcomes .
Safety and Efficacy
The safety profile of this compound has been extensively reviewed. Adverse effects are generally mild, with common side effects including headache, nausea, and breast tenderness. However, serious risks associated with hormonal contraceptives, such as venous thromboembolism, must be considered.
Efficacy Insights:
- This compound has been shown to have a favorable impact on iron metabolism parameters, such as increased hemoglobin and ferritin levels compared to placebo groups .
- The product's formulation results in lower hepatic effects compared to traditional COCs containing synthetic estrogens .
Case Studies
Several case studies highlight the effectiveness of this compound in diverse patient populations:
Case Study 1: Young Women with DUB
A cohort of young women experiencing heavy menstrual bleeding was treated with this compound over six months. Results indicated a significant reduction in bleeding days and improved quality of life scores.
Case Study 2: Pre-Surgical Endometrial Preparation
A group of women undergoing hysteroscopic procedures were administered this compound for ten days prior to surgery. The outcomes showed improved endometrial conditions conducive to successful surgical interventions.
Propriétés
Numéro CAS |
307334-58-3 |
---|---|
Formule moléculaire |
C43H57NO5 |
Poids moléculaire |
667.9 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate;2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C23H32O3.C20H25NO2/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2;1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3;12,17-18,23H,2-10H2,1H3/t18-,19-,20+,21+,23+;17-,18+,19+,20-/m11/s1 |
Clé InChI |
LRHSUZNWLAJWRT-GAJBHWORSA-N |
SMILES |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
SMILES isomérique |
CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C.C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O |
SMILES canonique |
CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C.CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
Synonymes |
estradiol valerate-dienogest |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.